3-(Methoxymethyl)-3-phenylazetidine hydrochloride
Description
3-(Methoxymethyl)-3-phenylazetidine hydrochloride is a substituted azetidine derivative characterized by a four-membered azetidine ring with a phenyl group and a methoxymethyl group (-CH2OCH3) at the 3-position. This compound has garnered attention in pharmaceutical research due to its structural similarity to bioactive molecules targeting neurological and metabolic receptors, such as melanin-concentrating hormone receptor 1 (MCHR1) antagonists . Market analysis indicates growing industrial interest, with projected production value increases from 2020 to 2025 .
Properties
IUPAC Name |
3-(methoxymethyl)-3-phenylazetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-9-11(7-12-8-11)10-5-3-2-4-6-10;/h2-6,12H,7-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZKROAKBIXVAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CNC1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909337-16-1 | |
| Record name | 3-(methoxymethyl)-3-phenylazetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-3-phenylazetidine hydrochloride typically involves the reaction of 3-phenylazetidine with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-3-phenylazetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted azetidines.
Scientific Research Applications
3-(Methoxymethyl)-3-phenylazetidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes and as a tool for investigating enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-3-phenylazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Impact on Properties
Polarity and Solubility: The methoxymethyl group in the target compound introduces an ether oxygen, increasing polarity compared to the methyl group in 3-Methyl-3-phenylazetidine HCl. This likely enhances aqueous solubility, critical for bioavailability in drug candidates.
Biological Activity: While direct pharmacological data for the target compound are absent, structurally related MCHR1 antagonists (e.g., SNAP-7941 derivatives with methoxymethyl groups) demonstrate potent anti-obesity and anxiolytic effects.
Synthetic Accessibility :
Market and Industrial Relevance
- The target compound’s production is forecasted to grow, with global supply-demand dynamics influenced by its structural uniqueness compared to simpler azetidines (e.g., 3-Methylazetidine HCl).
- Fluorinated variants (e.g., 3-Fluoro-3-methylazetidine HCl) are niche but critical in agrochemical and material science applications due to their stability.
Biological Activity
3-(Methoxymethyl)-3-phenylazetidine hydrochloride is a synthetic compound that has garnered attention for its potential biological applications. This article explores its chemical properties, mechanisms of action, and biological activities, supported by relevant research findings and data tables.
The compound is characterized by the presence of both methoxymethyl and phenyl groups, which contribute to its unique chemical reactivity and biological interactions. Its synthesis typically involves the reaction of 3-phenylazetidine with methoxymethyl chloride in the presence of a base like sodium hydride, using dimethylformamide (DMF) as a solvent at elevated temperatures.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes, impacting biochemical pathways. Its mechanism may involve:
- Enzyme Inhibition : It can inhibit enzymes crucial for certain metabolic processes.
- Receptor Modulation : The compound may interact with receptors involved in signaling pathways, potentially altering physiological responses.
Biological Activities
Research has indicated several biological activities associated with this compound:
Anticancer Potential
Preliminary investigations suggest that compounds similar to this compound may possess anticancer properties. These include:
- Inducing apoptosis in cancer cells.
- Inhibiting tumor growth through modulation of cell signaling pathways .
Data Tables
Here are some summarized findings related to the biological activity of similar azetidine compounds:
Case Studies
- Anticancer Activity : A study evaluated the effects of azetidine derivatives on MCF-7 breast cancer cells, finding that certain modifications enhanced cytotoxicity. The study highlighted the potential of methoxymethyl-substituted azetidines in cancer therapy .
- Enzyme Interaction : Research into enzyme inhibitors has shown that similar compounds can effectively modulate enzyme activity, suggesting that this compound could serve as a scaffold for developing new therapeutic agents targeting specific enzymes involved in disease pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
